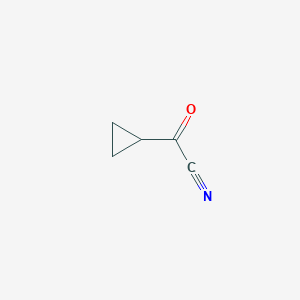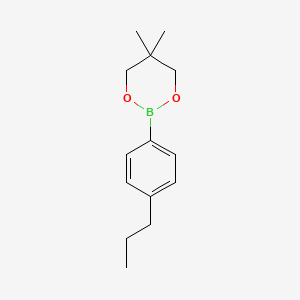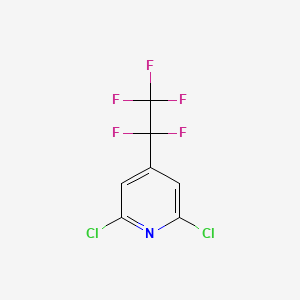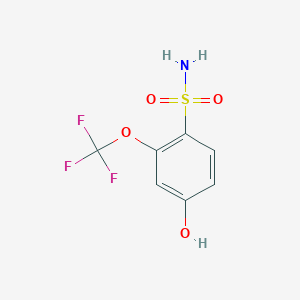![molecular formula C15H20ClN3O3S B12064154 N-[(2-tert-Butyl-6-chlorobenzoxazol-7-yl)sulfonyl]piperazine](/img/structure/B12064154.png)
N-[(2-tert-Butyl-6-chlorobenzoxazol-7-yl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-tert-Butyl-6-chlorobenzoxazol-7-yl)sulfonyl]piperazine is a synthetic organic compound characterized by its complex structure, which includes a benzoxazole ring, a sulfonyl group, and a piperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-tert-Butyl-6-chlorobenzoxazol-7-yl)sulfonyl]piperazine typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation, often using reagents like chlorosulfonic acid or sulfur trioxide.
Attachment of the Piperazine Moiety: The final step involves the nucleophilic substitution reaction where piperazine is reacted with the sulfonylated benzoxazole intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Sulfides from the reduction of the sulfonyl group.
Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-[(2-tert-Butyl-6-chlorobenzoxazol-7-yl)sulfonyl]piperazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their therapeutic potential. The presence of the benzoxazole ring and the sulfonyl group is known to enhance the biological activity of many drugs, making this compound a valuable scaffold for drug design.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of N-[(2-tert-Butyl-6-chlorobenzoxazol-7-yl)sulfonyl]piperazine involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, while the sulfonyl group can form hydrogen bonds with proteins, affecting their function. The piperazine moiety can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(2-tert-Butyl-6-chlorobenzoxazol-7-yl)sulfonyl]morpholine: Similar structure but with a morpholine ring instead of piperazine.
N-[(2-tert-Butyl-6-chlorobenzoxazol-7-yl)sulfonyl]ethylenediamine: Contains an ethylenediamine moiety instead of piperazine.
N-[(2-tert-Butyl-6-chlorobenzoxazol-7-yl)sulfonyl]pyrrolidine: Features a pyrrolidine ring in place of piperazine.
Uniqueness
N-[(2-tert-Butyl-6-chlorobenzoxazol-7-yl)sulfonyl]piperazine is unique due to the presence of the piperazine ring, which imparts distinct physicochemical properties such as increased solubility and enhanced interaction with biological targets. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C15H20ClN3O3S |
|---|---|
Poids moléculaire |
357.9 g/mol |
Nom IUPAC |
2-tert-butyl-6-chloro-7-piperazin-1-ylsulfonyl-1,3-benzoxazole |
InChI |
InChI=1S/C15H20ClN3O3S/c1-15(2,3)14-18-11-5-4-10(16)13(12(11)22-14)23(20,21)19-8-6-17-7-9-19/h4-5,17H,6-9H2,1-3H3 |
Clé InChI |
YIANYBFDPOYNDX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NC2=C(O1)C(=C(C=C2)Cl)S(=O)(=O)N3CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6,7-trimethylimidazo[1,2-a]purin-9-one](/img/structure/B12064090.png)

![3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5H-imidazo[1,2-a]purin-9-one](/img/structure/B12064099.png)




![N,N-diethyl-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12064137.png)




